molecular formula C15H15NO B5981661 1-dibenzo[b,d]furan-2-yl-2-propanamine

1-dibenzo[b,d]furan-2-yl-2-propanamine

Cat. No.: B5981661
M. Wt: 225.28 g/mol
InChI Key: NNNWHUROUDDELT-UHFFFAOYSA-N
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Description

1-Dibenzo[b,d]furan-2-yl-2-propanamine is a substituted dibenzofuran derivative featuring a propanamine side chain at the 2-position of the fused aromatic system. The dibenzofuran core consists of two benzene rings fused via an oxygen-containing furan ring, conferring rigidity and planar aromaticity to the molecule. This compound is structurally related to psychoactive phenethylamines and diphenylamine derivatives but distinguishes itself through its dibenzofuran scaffold .

Properties

IUPAC Name

1-dibenzofuran-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10(16)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)17-15/h2-7,9-10H,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNWHUROUDDELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Dibenzo[b,d]furan-2-yl-2-propanamine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

5-HT Receptor Agonism

One of the prominent applications of 1-dibenzo[b,d]furan-2-yl-2-propanamine derivatives is their role as agonists for the 5-HT receptor subtypes, specifically the 5-HT2A and 5-HT2C receptors. Research has shown that dibenzofuranylethylamines exhibit significant affinity and functional activity at these receptors, which are implicated in various neurological and psychiatric disorders. The structure of these compounds allows them to fit into the orthosteric binding site of the receptors, making them suitable candidates for further pharmacological studies .

Potential Therapeutic Uses

The agonistic activity at the 5-HT receptors suggests potential therapeutic applications in treating conditions such as depression, anxiety, and schizophrenia. The development of selective agonists could lead to new treatments with fewer side effects compared to existing medications .

Synthetic Applications

Synthesis of Novel Compounds

The compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to create various derivatives through functionalization reactions. For instance, studies have demonstrated the successful synthesis of dibenzofuranylethylamine derivatives via simple reactions that modify the dibenzofuran core structure . These derivatives can further be explored for their biological activities.

Hydrogenation Methods

Recent advancements have introduced cost-effective methods for hydrogenating dibenzofuran derivatives, which can facilitate the synthesis of cycloalkanes and saturated heterocycles. Such methods enhance the versatility of 1-dibenzo[b,d]furan-2-yl-2-propanamine in creating complex molecular architectures .

Table: Summary of Research Findings on 1-Dibenzo[b,d]furan-2-yl-2-propanamine Derivatives

Study ReferenceApplication AreaKey Findings
PharmacologyIdentified as a potent agonist for 5-HT2A/2C receptors; potential for treating psychiatric disorders.
Organic SynthesisDeveloped novel synthetic routes using hydrogenation techniques; improved yields for dibenzofuran derivatives.
Material ScienceExplored dual-functionalized compounds incorporating dibenzofuran structures; showed orthogonal reactivity enhancing material properties.

Mechanism of Action

The mechanism of action of 1-dibenzo[b,d]furan-2-yl-2-propanamine involves its interaction with molecular targets such as receptors. For instance, it has been studied as an agonist for the 5-HT2A and 5-HT2C receptors, which are involved in various physiological processes . The compound’s binding to these receptors can modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on molecular structure, physicochemical properties, and functional group contributions. Key analogs include 4,4'-(propane-2,2-diyl)diphenol, 4,4'-sulfonyldiphenol, tolfenamic acid, and 3-(5-fluorobenzo[d]oxazol-2-yl)propan-1-amine (Figure 1A–B, Table 1) .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Core Structure Functional Groups Key Substituents Solubility*
1-Dibenzo[b,d]furan-2-yl-2-propanamine ~227.3 Dibenzo[b,d]furan Amine Propylamine chain Low (lipophilic)
4,4'-(Propane-2,2-diyl)diphenol 244.3 Bisphenol A-like Hydroxyl Methyl groups on propane Moderate (polar OH)
4,4'-Sulfonyldiphenol 250.3 Diphenyl sulfone Hydroxyl, sulfone Sulfonyl bridge Moderate
Tolfenamic acid (Diphenylamine analog) 261.7 Diphenylamine Carboxylic acid, Cl Chlorine, methyl pH-dependent
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine 194.2 Benzooxazole Amine, fluorine Fluorine at 5-position Low

*Solubility data inferred from structural features; experimental values require validation .

Structural and Functional Differences

Unlike tolfenamic acid (a diphenylamine derivative), the dibenzofuran scaffold lacks nitrogen in the fused ring system, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Substituent Effects: The propanamine chain confers basicity (pKa ~9–10), contrasting with the acidic hydroxyl groups in bisphenols or carboxylic acid in tolfenamic acid . Fluorine substitution in 3-(5-fluorobenzo[d]oxazol-2-yl)propan-1-amine increases electronegativity and lipophilicity compared to the unsubstituted dibenzofuran analog .

Pharmacological Implications: The amine group in 1-dibenzo[b,d]furan-2-yl-2-propanamine may facilitate interactions with monoamine transporters or receptors, similar to phenethylamines, whereas bisphenol derivatives exhibit estrogenic activity .

Research Findings

  • Synthetic Accessibility : The dibenzofuran scaffold is synthetically challenging due to fused-ring aromatization requirements. In contrast, diphenylamine analogs like tolfenamic acid are more straightforward to functionalize .
  • Crystallographic Data: SHELX-refined X-ray structures (e.g., for sulfonyldiphenol derivatives) confirm planar geometries in bisphenol analogs, whereas dibenzofuran derivatives show slight torsional distortion .
  • Biological Activity : Diphenylamine derivatives (e.g., tolfenamic acid) are NSAIDs targeting cyclooxygenase, while the amine-bearing dibenzofuran analog may have unexplored CNS activity due to structural parallels with psychoactive amines .

Biological Activity

1-Dibenzo[b,d]furan-2-yl-2-propanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

1-Dibenzo[b,d]furan-2-yl-2-propanamine features a dibenzo[b,d]furan core, which is known for its structural similarity to various bioactive molecules. This compound is synthesized through various methods, including the condensation of dibenzo[b,d]furan derivatives with amines.

Biological Activity Overview

The biological activity of 1-dibenzo[b,d]furan-2-yl-2-propanamine has been explored in several studies, particularly focusing on its interaction with serotonin receptors and its potential as an inhibitor of phosphodiesterase (PDE) enzymes.

Serotonin Receptor Interaction

Research indicates that derivatives of dibenzo[b,d]furan, including 1-dibenzo[b,d]furan-2-yl-2-propanamine, exhibit significant agonistic activity at the 5-HT2A and 5-HT2C serotonin receptor subtypes. In a study by , several phenethylamine analogs incorporating the dibenzo[b,d]furan moiety were synthesized and evaluated for their affinity towards these receptors. The results demonstrated that some compounds had over a 70-fold increase in activity at the 5-HT2C receptor compared to standard ligands.

Compound5-HT2A Affinity5-HT2C Affinity
1High>70-fold
2ModerateModerate
3LowHigh

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of 1-dibenzo[b,d]furan-2-yl-2-propanamine is its potential as a phosphodiesterase (PDE) inhibitor. A study reported that certain dibenzo[b,d]furan derivatives showed promising inhibitory effects on PDE-4B and TNF-α pathways, which are crucial in inflammatory responses. These compounds exhibited effective inhibition in vitro, suggesting that they could be developed for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

In Vivo Studies

In vivo studies have highlighted the efficacy of dibenzo[b,d]furan derivatives in animal models. One study demonstrated that a specific derivative showed good systemic availability and non-toxicity while effectively reducing inflammation in models of asthma and uveitis . This suggests that compounds like 1-dibenzo[b,d]furan-2-yl-2-propanamine could have significant therapeutic potential.

Docking Studies

Molecular docking studies have also been conducted to understand the binding interactions between 1-dibenzo[b,d]furan-2-yl-2-propanamine and its target receptors. These studies provide insights into how structural modifications can enhance affinity and selectivity for specific receptor subtypes, aiding in the design of more potent analogs .

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